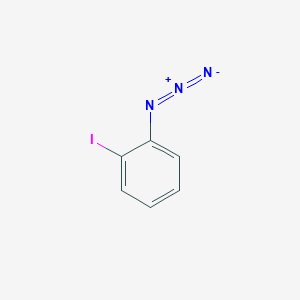

1-Azido-2-iodobenzene

Description

Importance of Aryl Azides and Iodoarenes in Modern Synthetic Strategies

The utility of 1-azido-2-iodobenzene is rooted in the well-established importance of its constituent functional groups: aryl azides and iodoarenes.

Aryl Azides: Organic azides are high-energy functional groups that have become indispensable in modern chemistry. baseclick.eu First synthesized in 1864, their applications are extensive and continue to grow. sigmaaldrich.comrsc.org They are renowned as key reactants in 1,3-dipolar cycloadditions, most notably the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.comresearchgate.netwikipedia.org This reaction allows for the efficient and regioselective formation of stable 1,2,3-triazole rings, which are prevalent in pharmaceuticals and materials science. researchgate.netresearchgate.net Beyond cycloadditions, aryl azides serve as precursors to other crucial functionalities. They can be readily reduced to primary amines or transformed into iminophosphoranes via the Staudinger ligation. mdpi.comwikipedia.org Furthermore, the thermal or photochemical decomposition of azides generates highly reactive nitrene intermediates, which can undergo a variety of transformations, including C-H amination to form heterocycles. mdpi.comnih.gov

Iodoarenes: Iodoarenes, or aryl iodides, are also fundamental building blocks in contemporary synthesis. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide an excellent leaving group in nucleophilic aromatic substitution reactions. solubilityofthings.com This reactivity is extensively harnessed in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The significance of these transformations is highlighted by the 2010 Nobel Prize in Chemistry. nih.gov Iodoarenes also serve as precursors to hypervalent iodine reagents, which are environmentally friendly alternatives to heavy-metal oxidants. acs.orgacs.org These reagents can mediate a wide array of oxidative transformations, including the transfer of various functional groups. acs.org

| Functional Group | Key Reactions | Importance in Synthesis |

| Aryl Azide (B81097) | 1,3-Dipolar Cycloaddition (Click Chemistry) sigmaaldrich.comwikipedia.org, Staudinger Ligation wikipedia.org, Nitrene Formation mdpi.com | Synthesis of triazoles, heterocycles, peptides, and primary amines. rsc.org |

| Iodoarene | Cross-Coupling Reactions (e.g., Suzuki, Heck) nih.govacs.org, Nucleophilic Substitution solubilityofthings.com, Hypervalent Iodine Chemistry acs.org | Formation of C-C and C-heteroatom bonds, synthesis of complex natural products and pharmaceuticals. nih.gov |

Unique Synergistic Reactivity Potential of Vicinal Azido-Iodo Functionalities on an Aromatic Ring

The placement of the azido (B1232118) and iodo groups in a vicinal (ortho) relationship on the benzene (B151609) ring in this compound gives rise to unique synergistic reactivity. This proximity allows for tandem, cascade, or intramolecular reactions that are not possible with isomers where the groups are further apart. The dual functionality enables chemists to design elegant and efficient syntheses of complex molecular architectures, particularly fused heterocyclic systems.

The reactivity of one group can be used to set the stage for a subsequent transformation involving the other. For example, the azide can first participate in a cycloaddition reaction to form a triazole ring, after which the adjacent iodo group can be subjected to a palladium-catalyzed cross-coupling reaction to introduce additional complexity. Conversely, the iodo group might first undergo a coupling reaction, with the azide being transformed in a later step.

A significant application of this synergistic potential is in radical cyclization reactions. The proximity of the iodo group can enhance the efficiency of radical-mediated cyclizations involving the azide or its derivatives. This has been exploited in the synthesis of spirocyclic lactams. Another example is the carbonylative synthesis of 2-aminobenzoxazinones from 1-azido-2-iodobenzenes, a process that relies on the interplay between the two functional groups in the presence of a palladium catalyst and carbon monoxide. rsc.org

Overview of Research Trajectories for this compound as a Bifunctional Precursor

Research involving this compound is primarily focused on leveraging its bifunctional nature to access complex molecular scaffolds that would be difficult to synthesize through other means. Key research trajectories include:

Synthesis of Benzo-fused Heterocycles: A major thrust of research is the use of this compound as a precursor for a wide variety of fused nitrogen-containing heterocycles. researchmap.jp By carefully choosing reaction conditions, chemists can selectively trigger reactions at either the azide or the iodide, often leading to intramolecular cyclizations that construct the heterocyclic core. The ability to perform sequential or one-pot reactions makes this an atom-economical and efficient strategy.

Tandem and Cascade Reactions: The compound is an ideal substrate for developing novel tandem and cascade reactions. These processes, where multiple bonds are formed in a single operation without isolating intermediates, are highly desirable in modern synthesis for their efficiency. Research aims to design new catalytic systems that can orchestrate a sequence of events, such as an initial azide reaction followed by an iodide-mediated cyclization, to rapidly build molecular complexity.

Development of Ortho-Functionalization Methodologies: this compound serves as a model substrate for developing and showcasing new synthetic methods for ortho-functionalization. The distinct and predictable reactivity of both the azide and iodide allows researchers to test the selectivity and scope of new catalytic systems and reaction conditions designed for intricate aromatic substitutions.

Precursor for Aryne Chemistry: The ortho-iodo-azido arrangement provides potential access to substituted benzynes. Treatment with appropriate reagents could lead to the elimination of the iodo and azido groups (with loss of N₂) to generate a benzyne (B1209423) intermediate, which can then be trapped with various dienophiles or nucleophiles to afford highly substituted aromatic products.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITGPSFCXXSGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508466 | |

| Record name | 1-Azido-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54467-95-7 | |

| Record name | 1-Azido-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 1 Azido 2 Iodobenzene

Reactions Governed by the Azido (B1232118) Functionality

The azido group (-N₃) in 1-azido-2-iodobenzene is a versatile functional group that can act as a 1,3-dipole, a precursor to highly reactive nitrenes, and a participant in radical reactions. unibo.itresearchgate.net

1,3-Dipolar cycloaddition is a significant reaction pathway for azides, leading to the formation of five-membered heterocyclic rings. ijrpc.com this compound, as an aryl azide (B81097), readily participates in these reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov In this reaction, the azido group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. beilstein-journals.org The presence of the ortho-iodo group in this compound can be exploited in subsequent tandem reactions. For instance, a copper-catalyzed tandem reaction involving an azide-alkyne cycloaddition followed by an intramolecular Ullmann C-C coupling has been developed. thieme-connect.comacs.org In this process, the initially formed C-Cu intermediate from the CuAAC reaction undergoes an intramolecular coupling, leading to the formation of fused tricyclic triazoles. thieme-connect.com

Table 1: Examples of CuAAC Reactions with this compound Analogs

| Alkyne Reactant | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(2-Iodoaryl)propiolamides | CuI (10 mol%), K₂CO₃ | Fused Tricyclic Triazoles | up to 96 | thieme-connect.com |

| 2-Iodo-N-(prop-2-ynyl)benzenamines | CuI (10 mol%), K₂CO₃ | Fused Tricyclic Triazoles | Good to Excellent | thieme-connect.com |

This table is representative and may not be exhaustive.

When the alkyne functionality is present within the same molecule as the 2-azidoiodophenyl group, an intramolecular 1,3-dipolar cycloaddition can occur. This process is a powerful strategy for constructing fused ring systems containing a 1,2,3-triazole ring. nih.gov The regioselectivity of the cycloaddition is controlled by the tether connecting the azide and alkyne moieties. For example, heating an alkyne-containing derivative of 2-azidobenzaldehyde (B97285) can promote a dipolar cyclization to form a fused triazole system. nih.gov This intramolecular approach avoids the issue of regioisomeric mixtures often encountered in intermolecular reactions with unsymmetrical alkynes. nih.gov

Beyond alkynes, the azido group of this compound can undergo 1,3-dipolar cycloaddition reactions with a variety of other dipolarophiles, such as alkenes, nitriles, and enamines. unibo.it These reactions, often referred to as Huisgen cycloadditions, provide access to a wide range of five-membered nitrogen-containing heterocycles. ijrpc.com For example, the reaction with alkenes can yield triazolines, while the reaction with nitriles can produce tetrazoles. unibo.it The reactivity and regioselectivity of these cycloadditions are influenced by the electronic properties of both the azide and the dipolarophile.

Thermolysis or photolysis of aryl azides like this compound leads to the extrusion of a molecule of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate (2-iodophenylnitrene). egyankosh.ac.inresearchgate.net Nitrenes are electron-deficient species with a sextet of electrons on the nitrogen atom and can exist in either a singlet or triplet state. egyankosh.ac.in

The generated nitrene is a key intermediate in various transformations, including C-H insertion reactions, aziridination of alkenes, and rearrangements. nih.govnih.gov For instance, the thermolysis of biaryl azides can lead to the formation of carbazoles through an intramolecular C-H insertion. nih.gov In inert solvents, the primary products from the decomposition of aryl azides are often azo compounds and amines. egyankosh.ac.in The photolysis of aromatic azides has been studied extensively, and the resulting triplet nitrenes have been identified by their transient spectra. rsc.org The lifetime of these nitrenes is influenced by factors such as the solvent and the presence of other reactive species. rsc.org

Table 2: Reactions Proceeding via Nitrene Intermediates from Aryl Azides

| Reaction Type | Conditions | Product Type | Reference |

|---|---|---|---|

| Intramolecular C-H Amination | Thermolysis/Photolysis | Carbazoles (from biaryl azides) | nih.gov |

| Dimerization | Thermolysis in inert solvents | Azo compounds | egyankosh.ac.in |

| Hydrogen Abstraction | Photolysis in protic solvents | Amines | rsc.org |

This table provides general examples of reactions involving aryl nitrenes.

While less common than cycloadditions and nitrene chemistry, the azido group can also participate in radical reactions. rsc.org Organic azides can act as radical acceptors, leading to the formation of nitrogen-containing heterocycles. rsc.org In these reactions, a radical species adds to the azide, which can be followed by the loss of dinitrogen and subsequent cyclization. For example, aryl radicals can add to aryl azides. rsc.org The reduction of aromatic azides to amines can also be achieved under radical conditions using reagents like tributyltin hydride or, in a more environmentally friendly approach, triethylsilane with a thiol catalyst. acs.org

Reactivity with Specific Lewis Acids

The interaction of this compound with Lewis acids can influence the reactivity of the azide group. Lewis acids can coordinate to the nitrogen atoms of the azide, potentially modulating its electronic properties and facilitating subsequent reactions. For instance, the use of Lewis acids like trimethylsilyl (B98337) triflate has been shown to promote Pinner-type reactions with nitriles, although specific studies with this compound are not extensively detailed in this context. beilstein-journals.org The general principle involves the activation of a nitrile by the Lewis acid, followed by nucleophilic attack. In the case of this compound, the azide could potentially act as an internal or external nucleophile, depending on the reaction conditions and the specific Lewis acid employed. It is also plausible that certain Lewis acids could promote the decomposition of the azide, leading to the formation of a nitrene intermediate, which can then undergo various cyclization or insertion reactions. umich.edu

Reactions Governed by the Iodo Functionality

The carbon-iodine bond in this compound is a key site for a multitude of chemical transformations. The relatively low bond dissociation energy and the ability of the iodine atom to exist in higher oxidation states are central to its reactivity. acs.orgnih.gov

The iodo group can be oxidized to a hypervalent state, typically iodine(III), which dramatically enhances its reactivity and opens up pathways for various functionalization reactions. acs.orgnih.gov Common oxidizing agents for this purpose include phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA). acs.org

This compound can be converted into diaryliodonium salts. These salts are powerful arylating agents, capable of transferring the 2-azidophenyl group to a wide range of nucleophiles. nih.govacs.orgnih.gov The synthesis of these salts can be achieved through various methods, including the reaction with other iodoarenes in the presence of an oxidizing agent and an acid. rsc.org

Unsymmetrical diaryliodonium salts, where the second aryl group is designed to be a poor leaving group (e.g., a sterically hindered arene), allow for the selective transfer of the desired 2-azidophenyl moiety. rsc.org These arylation reactions can be catalyzed by transition metals or proceed under metal-free conditions. acs.orgbeilstein-journals.org The reactivity of aryliodonium salts extends to the arylation of amines, thiols, and carbon nucleophiles, providing a versatile route to a variety of substituted aromatic compounds. nih.govrsc.org

Table 1: Examples of Aryliodonium Salt Reactions

| Reactant | Nucleophile | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| BODIPY(trimethylphenyl)iodonium salt | Sodium azide | Azido-BODIPY | Cesium carbonate | rsc.org |

| BODIPY(trimethylphenyl)iodonium salt | Potassium thiocyanate | Thiocyanato-BODIPY | Cesium carbonate | rsc.org |

The in situ generation of hypervalent iodine species from this compound can facilitate a range of oxidative functionalization reactions. acs.orgnih.gov For example, hypervalent iodine reagents are known to mediate the difunctionalization of alkenes, where both an azide and another functional group are added across the double bond. nih.govresearchgate.net While specific examples starting directly from this compound are not abundant in the provided literature, the general principle involves the formation of an azido-iodane intermediate which can then react with an alkene. acs.orgnih.gov This can lead to the formation of vicinal azido-functionalized products, which are valuable synthetic intermediates. nih.gov

The carbon-iodine bond in this compound can be cleaved under photochemical or electrochemical conditions to generate a highly reactive aryl radical. acs.orgnih.gov This radical can then participate in a variety of bond-forming reactions.

Photoinduced activation often involves irradiation with UV or visible light, which can lead to homolytic cleavage of the C-I bond. acs.org This process can be facilitated by photosensitizers or occur through the formation of electron donor-acceptor (EDA) complexes. acs.org The resulting 2-azidophenyl radical can undergo intramolecular cyclization or intermolecular reactions with trapping agents.

Electrochemical activation provides a green and efficient alternative for generating the aryl radical. acs.orgnih.gov By applying an electric potential, the C-I bond can be reduced, leading to its cleavage. This method has been shown to be tolerant of various functional groups, including the azide moiety, making it a potentially valuable tool for the functionalization of this compound. researchgate.net Electrochemical methods have been successfully employed for the azidoiodination of alkenes, where an electrophilic iodine species is generated that reacts with the alkene, followed by nucleophilic attack of the azide. rsc.org

The iodo group of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. tdx.catnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely used to introduce aryl, vinyl, and alkynyl groups, respectively. The conditions for these reactions can often be tuned to be compatible with the azide functionality. For example, glycosyl cross-coupling reactions have been successfully performed with substrates containing an azide group. nih.gov

Copper-catalyzed Ullmann-type couplings are another important class of reactions for forming C-N, C-O, and C-S bonds. tdx.catrsc.org These reactions typically involve the coupling of the aryl iodide with an appropriate nucleophile, such as an amine, alcohol, or thiol. Ligand-free and base-free conditions have been developed for the copper-catalyzed azidation of aryl iodides, which could be applicable to the synthesis of other azidoarenes or for further functionalization of the iodo-position in related compounds. rsc.org

Table 2: Examples of Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Glycosyl Cross-Coupling | Anomeric stannane | Pd2(dba)3 / JackiePhos | C-aryl glycoside | nih.gov |

| Ullmann-type Azidation | Sodium azide | Cu2O–CuO–Cu–C | Aryl azide | rsc.org |

Computational and Theoretical Studies on 1 Azido 2 Iodobenzene and Its Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reactivity of aryl azides and related compounds, providing valuable information on reaction pathways, transition states, and selectivity.

DFT calculations are instrumental in mapping the potential energy surfaces (PES) of reactions involving 1-azido-2-iodobenzene. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. For instance, in palladium-catalyzed reactions where this compound is a precursor, DFT can elucidate the step-by-step mechanism. A proposed pathway for the synthesis of 2-aminobenzoxazinones involves the oxidative addition of this compound to a Pd(0) complex, followed by CO insertion and nitrene transfer. rsc.org Although not extensively detailed for this specific reaction, DFT studies on similar catalytic cycles help in postulating the most plausible reaction coordinate. rsc.org

The thermal or photolytic decomposition of aryl azides is a common reaction studied by DFT. These calculations can map the energy profile for nitrogen extrusion to form the corresponding nitrene (2-iodophenylnitrene), a key reactive intermediate. Furthermore, the subsequent reactions of this nitrene, such as intramolecular cyclization or rearrangement, can be mapped. For example, DFT has been used to study the thermal decomposition of other aryl azides, revealing the energy barriers for nitrene formation and subsequent transformations. researchgate.net A hypothetical energy profile for the decomposition of this compound to 2-iodophenylnitrene and its subsequent reaction to form benzyne (B1209423) could be mapped, showing the relative energies of each species along the reaction coordinate.

Table 1: Illustrative Relative Energies for a Hypothetical Reaction Pathway of this compound Calculated by DFT

| Species/State | Description | Relative Energy (kcal/mol) |

| R | This compound (Reactant) | 0.0 |

| TS1 | Transition state for N₂ extrusion | +35.2 |

| INT1 | 2-Iodophenylnitrene + N₂ | +5.5 |

| TS2 | Transition state for benzyne formation | +15.8 |

| P | Benzyne + I• + N₂ | -10.3 |

Note: This table is illustrative and based on typical values from DFT studies on related aryl azide (B81097) decompositions. Specific values for this compound would require dedicated calculations.

A crucial aspect of DFT studies is the localization and characterization of transition state (TS) structures. Analysis of the geometry and vibrational frequencies of a TS provides definitive evidence for a specific reaction step. For a transition state, there is exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com

In the context of this compound, DFT could be used to analyze the transition state for the intramolecular cyclization leading to benzotriazoles or other heterocyclic systems. For example, in the cycloaddition reactions of benzynes (a potential intermediate from this compound) with 1,3-dipoles, DFT calculations have been used to analyze the transition state geometries to understand the observed regioselectivity. researchmap.jp The analysis would involve examining the bond lengths of the forming and breaking bonds in the TS structure. For instance, in a concerted cycloaddition, the forming bonds would be partially formed in the transition state.

Many reactions of unsymmetrical reagents like this compound can lead to multiple regioisomers. DFT calculations are highly effective in predicting and rationalizing the observed regioselectivity by comparing the activation barriers for the different possible pathways. The pathway with the lower activation energy is expected to be the major one.

For instance, if this compound were to undergo a cycloaddition reaction, the orientation of the azide group relative to the other reactant would determine the resulting regioisomer. DFT studies on the [3+2] cycloaddition of other aryl azides have shown that the regioselectivity can be accurately predicted by comparing the energies of the transition states leading to the different products. researchgate.net Similarly, the reactions of benzyne, which can be generated from this compound, are known to be regioselective. Computational models, such as the aryne distortion model, use DFT to predict how nucleophiles or cycloaddition partners will add to the unsymmetrical benzyne, based on the distortion of the triple bond. researchgate.net

DFT is also used to investigate the fundamental electronic properties of molecules. For this compound, this includes analyzing the molecular orbital (HOMO-LUMO) energies, charge distribution, and bond orders. scielo.org.comdpi.com Such analyses help in understanding the molecule's reactivity. For example, the charge distribution on the azide group can indicate its nucleophilic or electrophilic character.

Studies on small azide compounds like methyl azide and hydrazoic acid have used DFT to detail the electronic structure and bonding within the azide moiety. mdpi.com These studies show a non-linear asymmetric chain structure for the azide group, which is also expected in this compound. The bonding in such compounds can be described by resonance structures, and DFT calculations can provide insights into the contribution of each.

Table 2: Illustrative Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: These values are illustrative and represent typical ranges for similar aromatic compounds. Actual calculated values would be specific to this compound.

Molecular Electron Density Theory (MEDT) Applications for Mechanistic Insights

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying organic reactivity, which posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. MEDT has been successfully applied to understand the mechanisms of various reactions, including the cycloadditions of aryl azides. maxapress.com

For reactions involving this compound, such as [3+2] cycloadditions, MEDT can provide deep mechanistic insights. An MEDT study of the reaction between aryl azides and alkynes would analyze the conceptual DFT reactivity indices, such as electrophilicity and nucleophilicity, to classify the reaction type. mdpi.com The analysis of the electron localization function (ELF), a key tool in MEDT, can reveal the precise sequence of bond formation, determining whether the mechanism is concerted or stepwise. For many aryl azide cycloadditions, the mechanism is found to be a one-step process.

Quantum Chemical Calculations on Transient Reactive Intermediates

This compound is a precursor to several highly reactive transient intermediates, the study of which is greatly aided by quantum chemical calculations.

One of the most important intermediates is 2-iodophenylnitrene , formed upon the extrusion of a nitrogen molecule. Quantum chemical methods, including DFT and more advanced methods like CASSCF, can be used to study the electronic state (singlet or triplet) and reactivity of this nitrene. Studies on related fluorinated phenylnitrenes have shown that the singlet nitrene can undergo cyclization to a benzazirine, and the energy barriers for such processes can be calculated. acs.org The presence of the ortho-iodo substituent in 2-iodophenylnitrene would likely influence its reactivity and potential for intramolecular reactions, a subject well-suited for computational investigation.

Another critical intermediate that can be formed from this compound is benzyne . The loss of both the azide nitrogen and the iodine atom can lead to the formation of this highly strained and reactive species. Computational studies on the formation of benzyne from 1,2-diiodobenzene (B1346971) have shown that the process can occur via a two-step elimination of the iodine atoms. rsc.orgchemrxiv.org Similar calculations could be applied to the decomposition of this compound to determine the favorability of benzyne formation compared to other reaction pathways of the intermediate nitrene. Once formed, the reactivity of benzyne in cycloadditions and nucleophilic additions can be further explored using quantum chemical methods. researchmap.jp

Theoretical Prediction and Experimental Validation of Spectroscopic Signatures

The interplay between theoretical predictions and experimental validation is crucial for a comprehensive understanding of the spectroscopic properties of this compound. Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers powerful tools to predict and interpret spectroscopic data, which can then be confirmed and refined by experimental measurements.

Theoretical calculations of the vibrational frequencies of molecules provide valuable insights into their infrared (IR) spectra. For aromatic azides, the asymmetric stretching vibration of the azide group (N₃) is a particularly characteristic and intense band. Computational studies using DFT methods, such as B3LYP, can predict the wavenumber of this and other vibrational modes. scielo.org.zasemanticscholar.org These theoretical predictions are then compared with experimental Fourier-transform infrared (FT-IR) spectra.

The correlation between calculated and experimental frequencies is often improved by applying scaling factors to the theoretical values to account for systematic errors in the computational methods. scielo.org.za For instance, studies on similar aromatic compounds have shown good agreement between experimental and scaled theoretical vibrational frequencies. scielo.org.za The potential energy distribution (PED) analysis, a theoretical tool, can be used to assign the calculated vibrational frequencies to specific molecular motions, such as C-H stretching, C=C stretching of the benzene (B151609) ring, and various bending vibrations. scielo.org.za

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for Aromatic Compounds

| Vibrational Mode | Theoretical Range (B3LYP, scaled) (cm⁻¹) | Experimental Range (FT-IR) (cm⁻¹) |

| Aromatic C-H Stretch | 3120-3070 | 3057.7 - 3008.8 |

| C=C Stretch (Aromatic) | 1637-1439 | 1637 - 1439.8 |

| C-H In-plane Bend | 1460-985 | 1296 - 1009 |

| C-H Out-of-plane Bend | 967-520 | 968 - 647 |

Note: Data presented is based on general findings for aromatic compounds and serves as an illustrative example of the type of data generated in such studies. scielo.org.za

Discrepancies between theoretical and experimental values can sometimes be attributed to intermolecular interactions in the solid state, which are not always fully accounted for in gas-phase calculations. researchgate.net

Computational methods are also employed to predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate NMR spectra. scielo.org.zasemanticscholar.org These calculations provide theoretical chemical shift values that can be directly compared with experimental data obtained from NMR spectroscopy.

Studies on related compounds have demonstrated that DFT calculations can predict NMR chemical shifts with a high degree of accuracy, showing good correlation with experimental values. scielo.org.zasemanticscholar.orgacs.org This predictive capability is invaluable for confirming the structure of the synthesized compound and for assigning the observed NMR signals to specific atoms within the molecule.

Table 2: Illustrative Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (C-N₃) | Varies | Varies |

| C2 (C-I) | Varies | Varies |

| C3 | Varies | Varies |

| C4 | Varies | Varies |

| C5 | Varies | Varies |

| C6 | Varies | Varies |

Note: This table illustrates the type of comparative data generated. Actual values for this compound would require specific experimental and computational studies.

Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectra can then be compared with experimental UV-Vis spectra recorded in various solvents.

Theoretical calculations help in assigning the observed absorption bands to specific electronic transitions, such as π-π* and n-π* transitions. For instance, in aromatic compounds, the absorption in the UV region typically arises from transitions involving the π-electron system of the benzene ring. The substituents, in this case, the azido (B1232118) and iodo groups, can influence the energies of these transitions and thus the position of the absorption bands. The agreement between theoretical and experimental UV-Vis spectra provides strong evidence for the electronic structure of the molecule. researchgate.netresearchgate.net

Table 3: Example of Theoretical and Experimental UV-Vis Absorption Data

| Electronic Transition | Theoretical λ_max (nm) | Experimental λ_max (nm) | Oscillator Strength (f) |

| π → π | Varies | Varies | Varies |

| n → π | Varies | Varies | Varies |

Note: This table is a template for the kind of data obtained from such studies. Specific values for this compound are needed from dedicated research.

The combination of these computational and experimental spectroscopic techniques provides a robust framework for the characterization of this compound, allowing for a detailed understanding of its vibrational, electronic, and structural properties.

Advanced Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unstable Intermediates and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of chemical compounds. In the context of 1-azido-2-iodobenzene, NMR is crucial not only for routine characterization but also for monitoring reactions in real-time and identifying transient intermediates. magritek.comresearchgate.net The aromatic protons of this compound exhibit characteristic chemical shifts in the ¹H NMR spectrum, which can be influenced by the solvent and the presence of other reactive species. scielo.brpitt.edunetlify.app

Researchers have successfully employed ¹H NMR to monitor the formation of azido (B1232118) compounds at low temperatures. For instance, the reaction of an iodonium (B1229267) salt with a soluble azide (B81097) source to form an unstable ethynyl (B1212043) azide was monitored by ¹H-NMR spectroscopy at -40 °C, confirming the nearly quantitative formation of the desired product. mdpi.com Similarly, the stability of complexes in various solvents can be assessed over time by acquiring sequential ¹H NMR spectra. researchgate.net The appearance of new signals or shifts in existing peaks can provide kinetic data and insights into decomposition pathways or the formation of new species. magritek.com For example, the half-life of unstable azides has been determined by monitoring the decay of their characteristic ¹H NMR signals at low temperatures. mdpi.com

Interactive Table: Representative ¹H NMR Data

| Compound/Intermediate | Solvent | Key Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

| 1-Azido-2-bromo-indane | CDCl₃ | 7.42-7.20 (m, 4H), 5.04 (d, J = 5.2 Hz, 1H), 4.40 (ddd, J = 5.2, 6.0, 6.8 Hz, 1H), 3.62 (dd, J = 6.8, 16.0 Hz, 1H), 3.26 (dd, J = 6.0, 16.0 Hz, 1H) | acs.org |

| 2-Azido-cyclohexyl Iodide | CDCl₃ | 3.96 (ddd, J = 4.0, 10.0, 11.0 Hz, 1H), 3.51 (ddd, J = 4.0, 9.5, 9.5 Hz, 1H), 2.44 (m, 1H), 2.17 (m, 1H), 2.01 (m, 1H), 1.88 (m, 1H), 1.64-1.20 (m, 4H) | acs.org |

| (4-azidophenyl)methanol | CDCl₃ | 7.33 (2H, d, J = 8.4 Hz), 7.00 (2H, d, J = 8.4 Hz), 4.64 (2H, s) | rsc.org |

Infrared (IR) Spectroscopy for Azide Functional Group Identification and Reaction Progress

Infrared (IR) spectroscopy is an exceptionally powerful tool for identifying specific functional groups within a molecule. The azide group (-N₃) of this compound and related compounds exhibits a strong and characteristic asymmetric stretching absorption band around 2100 cm⁻¹. d-nb.infoacs.org This peak is typically well-separated from other vibrational modes in the molecule, making it an excellent marker for the presence of the azide functionality and for monitoring its transformation during a chemical reaction. mdpi.comd-nb.info

The progress of reactions involving azides, such as cycloadditions, can be conveniently followed by monitoring the decrease in the intensity of the azide absorption band. d-nb.info This approach has been used to determine reaction rates and investigate kinetics in various solvents and even in complex biological media. d-nb.info Furthermore, time-resolved IR spectroscopy can provide structural information about short-lived intermediates generated from the photolysis or thermolysis of azides. unipr.it For instance, the decay of gaseous azides and the formation of subsequent products have been monitored by IR spectroscopy, revealing the rapid decomposition of these unstable species. mdpi.com

Interactive Table: Characteristic IR Absorption Frequencies for Azide Compounds

| Compound | Medium | Azide Asymmetric Stretch (ν_as, cm⁻¹) | Azide Symmetric Stretch (ν_s, cm⁻¹) | Reference |

| Phenyl azide | - | ~2100 (double band) | - | d-nb.info |

| Phenyl 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-1-seleno-α-d-talopyranoside | Film | 2109 (strong) | - | acs.org |

| (Azidoethynyl)trimethylsilane | CDCl₃ (-60 to +20 °C) | 2103 (very strong) | 1254 (medium) | mdpi.com |

| trans-1-Azido-2-bromo-indane | Film | 2100 | - | acs.org |

| trans-2-Azido-cyclohexyl Iodide | Film | 2097 | - | acs.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

The photolysis or thermolysis of this compound can lead to the formation of highly reactive nitrene intermediates (2-iodophenylnitrene), which exist in triplet ground states and are therefore paramagnetic. wikipedia.orgruhr-uni-bochum.de Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of such radical species. nih.govnih.govuva.nl By analyzing the EPR spectrum, one can obtain information about the electronic structure and environment of the unpaired electrons, confirming the formation of the nitrene and distinguishing it from other potential radical byproducts. nih.govnsf.gov

EPR has been instrumental in verifying the presence of nitrene radical intermediates in various catalytic reactions involving azides. nih.govuva.nl For example, in reactions catalyzed by cobalt-porphyrin complexes, the characteristic EPR signals of the initial cobalt complex decrease upon addition of an azide, with the concomitant appearance of new signals attributed to a nitrene radical species. nih.govuva.nl The technique is also sensitive enough to detect radical intermediates generated in irradiated titanium dioxide suspensions, where spin trapping agents are often used to convert short-lived radicals into more stable, EPR-detectable species. mdpi.com The photolysis of azides in cryogenic matrices allows for the trapping and spectroscopic characterization of the resulting nitrenes by EPR, providing key data such as zero-field splitting parameters. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) and Surface-Enhanced Raman Spectroscopy (SERS) for Surface-Bound Systems

Understanding the behavior of molecules at interfaces is critical in fields such as materials science and catalysis. X-ray Photoelectron Spectroscopy (XPS) and Surface-Enhanced Raman Spectroscopy (SERS) are powerful surface-sensitive techniques that can provide detailed information about this compound and its derivatives when bound to a surface.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information about the top few nanometers of a surface. acs.orgehu.es For a molecule like this compound adsorbed on a substrate, for instance, a gold surface, XPS can confirm its presence and integrity by detecting the characteristic core-level signals of iodine (I 3d), nitrogen (N 1s), and carbon (C 1s). researchgate.netmdpi.com High-resolution XPS spectra of the N 1s region can be particularly informative, allowing for the differentiation of the nitrogen atoms within the azide group. researchgate.net Furthermore, XPS can be used to track chemical transformations on the surface, such as the loss of the azide group or the formation of new chemical bonds. acs.orgrsc.org

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that provides enormously enhanced Raman signals for molecules adsorbed on or very near to nanostructured metal surfaces, typically silver or gold. nih.govrsc.org This enhancement allows for the detection of very small quantities of analyte and provides detailed vibrational information. For this compound adsorbed on a SERS-active substrate, the characteristic vibrational modes, including the prominent azide stretch, would be significantly intensified. mdpi.comnih.gov This allows for sensitive detection and structural characterization of the molecule in a surface-bound state. The enhancement factor in SERS is highly dependent on the nature of the nanoparticles and their aggregation state. nih.govmdpi.com SERS can be used to study the orientation and chemical environment of the adsorbed molecule and to monitor surface reactions in situ.

Transient Absorption Spectroscopy for Kinetic and Short-Lived Species Analysis

Transient Absorption Spectroscopy (TAS) is a pump-probe technique used to study the dynamics of short-lived excited states and reactive intermediates on timescales ranging from femtoseconds to milliseconds. edinst.comaps.org In the context of this compound, TAS is an ideal tool for investigating the kinetics of its photodecomposition and characterizing the resulting transient species, such as the 2-iodophenylnitrene.

In a typical TAS experiment, a short laser pulse (the pump) excites the this compound molecule, initiating the photochemical reaction. A second, time-delayed laser pulse (the probe) measures the change in absorbance of the sample as a function of wavelength and time. edinst.com By analyzing the transient absorption spectra, researchers can identify the absorption features of fleeting intermediates and measure their formation and decay kinetics. acs.org This technique has been used to study the photodissociation of related iodo-containing aromatic compounds, revealing the dynamics of bond cleavage and the emergence of atomic and radical products. nih.gov The unique spectroscopic signatures of the various components in a reaction allow for the optical tracking of concerted and stepwise reaction pathways. acs.org

Applications of 1 Azido 2 Iodobenzene in Complex Molecule Synthesis

Role as a Versatile Building Block in Organic Synthesis

1-Azido-2-iodobenzene is recognized as a versatile building block, primarily due to the orthogonal reactivity of its azide (B81097) and iodo moieties. The azide group is a key participant in "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings. It can also be converted to an amine via the Staudinger reduction. The carbon-iodine bond provides a site for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. This dual functionality enables its use as an important intermediate in the creation of complex organic molecules, including potential pharmaceutical compounds and advanced materials.

Construction of Macrocyclic Structures and Molecular Conjugates

The strategic placement of the azide and iodo groups in this compound facilitates its use in the construction of large, cyclic molecules known as macrocycles. These structures are of significant interest in medicinal chemistry and material science. The typical approach involves utilizing the two functional groups in separate, sequential steps to forge the ring structure. For instance, the iodo group can be used in a coupling reaction to attach the benzene (B151609) ring to one part of a linear precursor, while the azide group at the other end is poised to react with a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to close the ring. rsc.orgchemistrysteps.com This method offers a reliable and high-yielding route to macrocycles that might otherwise be difficult to synthesize. rsc.org

A specific and notable application of this compound is in the synthesis of novel macrocyclic peptide-diterpenoid conjugates. chimicatechnoacta.ru In a documented approach, the synthesis begins with the cross-coupling reaction of isopimaric acid, a tricyclic diterpenoid, with this compound. This step attaches the azido-phenyl group to the diterpenoid structure. Following this, a dipeptide fragment is coupled to the molecule. The final and key step is a macrocyclization reaction, where the azide group, originating from this compound, undergoes an intramolecular CuAAC reaction with an alkyne-functionalized peptide. chimicatechnoacta.ru This efficient sequence yields complex hybrid macrocycles that merge the structural features of peptides and natural diterpenoids. chimicatechnoacta.ru The yields of these macrocyclization products have been found to be good and can be influenced by the specific amino acid sequence of the dipeptide fragment. chimicatechnoacta.ru

Table 1: Synthesis of Macrocyclic Peptide-Diterpenoid Conjugates

| Step | Reaction Type | Reactants | Key Functional Group from this compound |

|---|---|---|---|

| 1 | Cross-coupling | Isopimaric acid, this compound | Iodo group |

| 2 | Peptide coupling | Azidoditerpenoid, Dipeptide | - |

| 3 | Macrocyclization | Alkynyl peptide-azidoditerpenoid | Azide group |

Synthesis of Nitrogen-Containing Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.govmdpi.com The reactivity of both the azide and the ortho-iodo group can be harnessed to construct various ring systems.

The most prominent reaction of the azide group in this compound is its participation in the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. nih.gov This reaction, particularly the copper-catalyzed version (CuAAC), is a cornerstone of "click chemistry," valued for its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and mild reaction conditions. organic-chemistry.orgnih.govmdpi.com The reaction unites organic azides and terminal alkynes to exclusively afford 1,4-regioisomers of 1,2,3-triazoles. This method has been used to create thiophene-1,2,3-triazole co-oligomers by reacting halogenated thiophenes with terminal alkynes in the presence of sodium azide and a copper catalyst. organic-chemistry.org The versatility of this reaction allows for the synthesis of a diverse range of functionalized triazoles by varying the alkyne partner. nih.gov

Table 2: Key Features of Azide-Alkyne Cycloaddition

| Feature | Description |

|---|---|

| Reaction Type | 1,3-Dipolar Cycloaddition |

| Reactants | Azide (e.g., this compound), Alkyne |

| Product | 1,2,3-Triazole |

| Catalyst (CuAAC) | Copper(I) salts |

| Key Advantages | High yield, high regioselectivity, mild conditions, wide functional group tolerance |

The functionalities present in this compound and its precursors are instrumental in the synthesis of other heterocyclic systems like quinoxalines and pyrimidines.

Quinoxalines: A highly relevant synthetic route to quinoxalines involves a one-pot, three-component reaction using 2-iodoanilines, arylacetaldehydes, and sodium azide, catalyzed by copper(I) iodide. researchgate.net Given that this compound is synthesized from 2-iodoaniline, this demonstrates a clear synthetic link. The reaction proceeds through condensation and C-N bond formation to yield quinoxalines in good yields under optimized conditions. researchgate.net Furthermore, the related compound p-azidoiodobenzene has been used in click reactions to create quinoxaline-triazole hybrids, highlighting the utility of the azido-iodobenzene scaffold in this area.

Pyrimidines: While direct synthesis from this compound is less commonly documented, the azide functionality is a key component in established routes to pyrimidine (B1678525) derivatives. For example, α-azido ketones and α-azido vinyl ketones are known versatile intermediates for the synthesis of pyrimidines, which are a class of compounds with significant biological activity. These azide-containing precursors can undergo cyclization reactions to form the pyrimidine ring, suggesting the potential of this compound as a starting point for accessing such intermediates.

The azide group of this compound can serve as a precursor to the imine functional group (a carbon-nitrogen double bond). The thermal or photochemical decomposition of aryl azides can generate highly reactive nitrene intermediates, which can then undergo various transformations. One such pathway involves the formation of imines.

More direct methods have also been developed. For instance, copper-catalyzed reactions can generate N-unsubstituted imines directly from alkyl azides. Similarly, palladium acetate (B1210297) has been shown to catalyze the conversion of benzyl (B1604629) azides into imines. These methods demonstrate the general principle of converting an azide to an imine, a transformation that is applicable to this compound. For example, the nitrene generated from this compound can be trapped via carbonylation in a palladium-catalyzed reaction to produce related nitrogen-containing heterocycles like 2-aminobenzoxazinones. chimicatechnoacta.ru These transformations showcase the potential of this compound to act as a source for imine-based compounds and other complex nitrogen heterocycles.

Development of Azide-Functionalized Polymeric Materials

The introduction of azide functionalities onto polymer backbones is a powerful strategy for creating advanced materials. The azide group serves as a versatile chemical handle for post-polymerization modifications, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific attachment of a wide array of molecules, including dyes, bioactive compounds, and other polymers, under mild conditions.

While this compound is an ideal candidate for introducing a clickable azide group alongside an iodine atom that can be used for other coupling reactions like Suzuki or Sonogashira couplings, its specific application in the synthesis of azide-functionalized polymeric materials is not extensively documented in dedicated studies. However, its utility is demonstrated in the functionalization of smaller molecules, which provides a proof-of-concept for its potential in polymer science. For instance, the azide group of this compound can be readily clicked onto alkyne-containing molecules, a strategy that is directly translatable to the functionalization of alkyne-bearing polymers. A patent has described the reaction of this compound with an alkyne-functionalized coumarin (B35378) derivative, highlighting the utility of its azide group in click reactions. google.com This type of transformation underscores its potential for the surface functionalization or bulk modification of polymers to create materials with tailored properties.

Precursors for Novel Synthetic Methodologies and Reagents

This compound serves as a key starting material for the synthesis of various classes of compounds, acting as a precursor that enables novel synthetic strategies and the formation of valuable chemical reagents.

The synthesis of complex natural product derivatives is a significant area of chemical research. This compound has been successfully employed in the synthesis of azidoditerpenoids, which are valuable intermediates for creating novel bioactive conjugates. In one notable approach, an azidoditerpenoid was synthesized through the cross-coupling reaction of isopimaric acid with this compound. This azidoditerpenoid was then used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) macrocyclization to produce novel triazole-linked peptide-diterpenoid conjugates. The efficiency of this method demonstrates the utility of this compound in introducing the azide moiety onto a complex diterpenoid scaffold, which can then be used for subsequent click reactions.

β-Azido alcohols are important synthetic intermediates because they can be readily converted into other valuable functional groups, such as β-amino alcohols and aziridines, which are common motifs in pharmaceuticals. The primary methods for synthesizing β-azido alcohols typically involve the regioselective ring-opening of epoxides with an azide source or the stereoselective reduction of α-azido ketones. While this compound is a stable source of an aryl azide, its direct application as a precursor in the mainstream synthesis of β-azido alcohols is not prominently reported in the scientific literature. The established routes generally rely on other azidating agents and starting materials.

α-Azido ketones are versatile building blocks in organic synthesis, serving as precursors to α-amino ketones, various heterocycles like oxazoles and triazoles, and other valuable structures. The synthesis of α-azido ketones is often achieved by the reaction of α-halo ketones with an azide salt or through the use of hypervalent iodine reagents. For example, the reaction of ketones with [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) generates an α-tosyloxy ketone intermediate in situ, which is then treated with sodium azide to yield the corresponding α-azido ketone. Although this compound contains both an azide and an iodine atom, its direct use as a building block in the synthesis or subsequent transformations of α-azido ketones has not been a focus of reported synthetic methodologies. Research in this area has predominantly utilized other types of iodine-based reagents and azide sources.

Advanced Multi-Functionalization Strategies in Synthetic Chemistry

The true synthetic power of this compound is realized in advanced multi-functionalization strategies where both the iodo and azide groups are exploited in a controlled manner. The orthogonal reactivity of these two groups—the iodine atom's suitability for transition metal-catalyzed cross-coupling reactions and the azide's utility in cycloadditions or reductions—allows for the stepwise and efficient construction of highly complex molecules.

A prominent example is its use in tandem catalytic cycles. In a palladium-catalyzed process, this compound can undergo a sequence of reactions in one pot to generate complex heterocyclic structures. One such reaction involves the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by the insertion of carbon monoxide. The resulting acylpalladium intermediate then undergoes a nitrene transfer from the azide group to the CO, which, after nucleophilic attack by an amine and reductive elimination, furnishes 2-aminobenzoxazinones. rsc.orgnih.govscribd.com This tandem process efficiently creates a complex scaffold by leveraging both functional groups in a single, coordinated sequence. rsc.orgnih.govscribd.com

Another powerful strategy involves sequential, or cascade, reactions. For instance, the iodine atom can first participate in a Sonogashira coupling with a terminal alkyne. The resulting product, which now contains both the azide and the newly introduced alkynyl group, can be subjected to a second reaction. In one reported synthesis, an N-(2-((2-azidophenyl)ethynyl))naphthalen-1-yl)tosylamide, formed by coupling this compound with an alkynyl-naphthalene derivative, undergoes a cascade cyclization using relay catalysis with gold(I) and rhodium(II) complexes to form a complex benzo[g]indolo[3,2-b]indole system. chim.it

The azide group can also be used first. In the synthesis of fused polycyclic heterocycles, this compound is first reacted with an alkyne in a copper-catalyzed click reaction to form a 1-(2-iodophenyl)-1,2,3-triazole intermediate. researchgate.net This stable intermediate can then undergo a subsequent palladium-catalyzed intramolecular C-H functionalization, using the iodo group to form a new ring system fused to the triazole. scholaris.ca This sequential approach allows for the controlled construction of complex, fused heterocyclic frameworks. scholaris.ca

These examples highlight the sophisticated molecular engineering possible with this compound, where the order and type of reactions can be modulated to achieve a desired complex target.

Interactive Data Table: Multi-Functionalization Reactions of this compound

| Reaction Type | Catalysts/Reagents | Key Transformation | Product Class | Reference |

| Tandem Carbonylation/Nitrene Transfer | Pd/C, XPhos, CO, Amine | C-I bond carbonylation followed by intramolecular reaction with the azide group. | 2-Aminobenzoxazinones | rsc.orgnih.govscribd.com |

| Sequential Sonogashira/Cascade Cyclization | 1. Pd/Cu (Sonogashira) 2. Au(I)/Rh(II) (Cascade) | C-I coupling with an alkyne, followed by dual catalytic cyclization involving the azide. | Fused Indole Systems | chim.it |

| Sequential Click/C-H Functionalization | 1. CuI (Click) 2. Pd(PPh3)2Cl2 (Annulation) | Azide-alkyne cycloaddition followed by intramolecular Pd-catalyzed annulation. | Fused Triazole Heterocycles | scholaris.ca |

| Azide-Alkyne Cycloaddition | CuF₂ | Formation of a 1,2,3-triazole ring. | 1-(2-iodophenyl)-1,2,3-triazoles | researchgate.net |

Q & A

Q. What are the recommended synthetic routes for 1-azido-2-iodobenzene, and how can researchers ensure purity?

The compound is typically synthesized from its parent aniline derivative via diazotization followed by azide substitution. A reported method involves sequential reactions with sodium nitrite and sodium azide under controlled acidic conditions . Purity verification requires thin-layer chromatography (TLC) on UV-254 plates, eluting with petroleum ether-ether or chloroform-ethanol gradients, and detection via UV light or sulfuric acid charring . Column chromatography on silica gel (0.063–0.200 mm) is used for isolation .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with assignments cross-validated to avoid signal overlap . Crystallographic data (e.g., orthorhombic crystal system, space group P2₁2₁2₁) provide atomic coordinates and displacement parameters for unambiguous identification . Safety protocols mandate handling in fume hoods due to its UN 2398 classification (flammable solid, Category 3) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is heat- and shock-sensitive, requiring storage at ≤20°C in inert atmospheres. Avoid contact with reducing agents or open flames (Safety Code 16) . Emergency measures include immediate decontamination with ethanol/water mixtures and medical consultation for exposure .

Advanced Research Questions

Q. How does this compound enable Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for macrocyclic peptide-diterpenoid conjugates?

The azido group undergoes regioselective [3+2] cycloaddition with alkynyl peptides, forming triazole-linked macrocycles. Key steps include:

Q. What contradictions exist in proposed catalytic mechanisms for Pd-mediated carbene/nitrene transfer involving this compound?

A Pd⁰/Xantphos system was hypothesized to generate nitrene intermediates for carbonylation, but computational or experimental validation of the catalytic cycle is lacking. Contradictions arise from potential Pd leaching and heterogeneous vs. homogeneous pathway ambiguities . Researchers must corroborate mechanistic claims with kinetic studies or in-situ spectroscopy.

Q. How do structural modifications of this compound impact cytotoxicity in conjugates?

Macrocyclization with dipeptides (e.g., Gly-Val) enhances selectivity against human cancer cells (MCF-7, DU-145). Toxicity correlates with peptide hydrophobicity and triazole ring orientation, validated via cell viability assays . Modifying the iodine substituent’s electronic profile (e.g., para vs. ortho positions) may further tune bioactivity.

Q. What strategies address reproducibility challenges in synthesizing this compound derivatives?

- Data transparency : Report raw crystallographic data (e.g., unit cell parameters, R values) and NMR assignments .

- Method standardization : Adopt IUPAC guidelines for reaction conditions (solvent purity, temperature gradients) .

- Contradiction analysis : Compare TLC Rf values and NMR shifts across batches to identify side products .

Methodological Considerations

- Experimental Design : Use fractional factorial designs to optimize reaction parameters (e.g., solvent ratios, catalyst loading) .

- Data Interpretation : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

- Ethical Compliance : Ensure institutional review for studies involving cytotoxic derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.